

Synthesis and Application of Skullcapflavone II and Its Derivatives for Preclinical Research

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Compound of Interest		
Compound Name:	Skullcapflavone li	
Cat. No.:	B1221306	Get Quote

Application Note: FLS-II-AN-001

Introduction

Skullcapflavone II (5,2'-dihydroxy-6,7,8,6'-tetramethoxyflavone) is a flavonoid originally isolated from the roots of Scutellaria baicalensis. This compound and its derivatives have garnered significant interest within the drug development community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides detailed protocols for the synthesis of **Skullcapflavone II** and its derivatives, as well as methodologies for investigating their biological activities in preclinical research settings. The focus is on the compound's modulatory effects on key signaling pathways implicated in inflammation and disease progression.

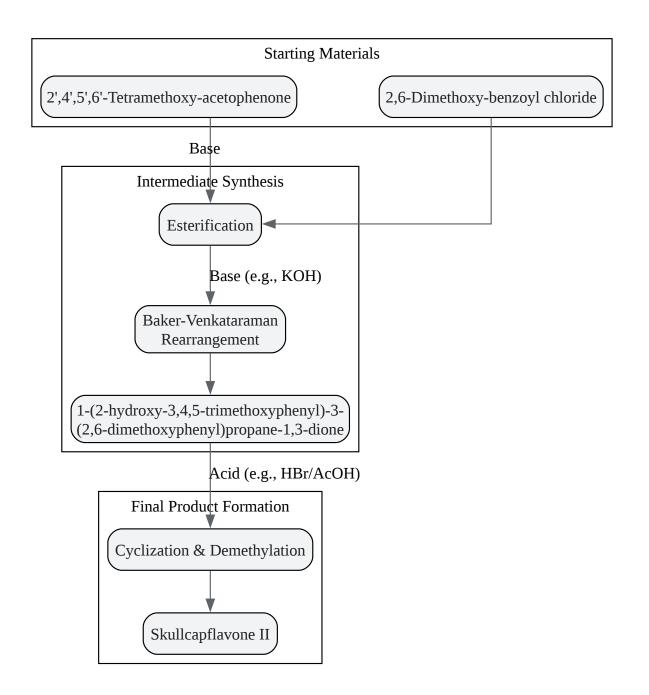
Chemical Synthesis of Skullcapflavone II

The total synthesis of **Skullcapflavone II**, a highly oxygenated flavonoid, can be achieved through a multi-step process involving the construction of a polysubstituted chalcone intermediate followed by oxidative cyclization. The Baker-Venkataraman rearrangement and the Allan-Robinson reaction are classical methods that can be adapted for the synthesis of the flavone core. A plausible synthetic route is outlined below, based on established methods for synthesizing polysubstituted flavones.

Proposed Synthetic Pathway



The synthesis of **Skullcapflavone II** can be envisioned starting from appropriately substituted acetophenone and benzaldehyde precursors. The key steps involve the formation of a chalcone via a Claisen-Schmidt condensation, followed by cyclization to the flavone skeleton.



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Caption: Proposed synthetic workflow for Skullcapflavone II.

Experimental Protocol: Synthesis of Skullcapflavone II

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of 2-(2,6-dimethoxybenzoyloxy)-3,4,5,6-tetramethoxyacetophenone (Ester Intermediate)

- To a solution of 2-hydroxy-3,4,5,6-tetramethoxyacetophenone (1 eq) in anhydrous pyridine, add 2,6-dimethoxybenzoyl chloride (1.2 eq) dropwise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 12-16 hours.
- Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
- Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient).

Step 2: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-3,4,5-trimethoxyphenyl)-3-(2,6-dimethoxyphenyl)propane-1,3-dione

- Dissolve the purified ester from Step 1 in anhydrous pyridine.
- Add powdered potassium hydroxide (3 eq) and stir the mixture at 50-60 °C for 3-4 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the diketone.
- Filter the precipitate, wash with water, and dry to obtain the crude 1,3-diketone.

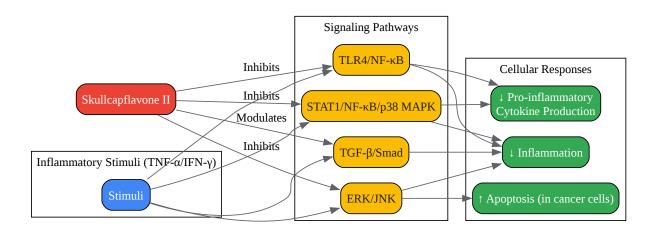


Step 3: Cyclization and Demethylation to Skullcapflavone II

- Reflux the crude 1,3-diketone from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 4-6 hours.
- For selective demethylation at the C5 and C2' positions, treatment with a stronger acid like HBr in acetic acid at elevated temperatures may be necessary. This step requires careful control to avoid unwanted side reactions.
- After cooling, pour the reaction mixture into ice water to precipitate the crude
 Skullcapflavone II.
- Filter the precipitate, wash with water until neutral, and dry.
- Purify the crude product by recrystallization or column chromatography to yield pure Skullcapflavone II.

Biological Activity and Signaling Pathways

Skullcapflavone II has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses.





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Caption: Signaling pathways modulated by Skullcapflavone II.

Experimental Protocols for Biological Assays

The following protocols are designed to investigate the effects of **Skullcapflavone II** on inflammatory signaling pathways in human keratinocytes (HaCaT cells).

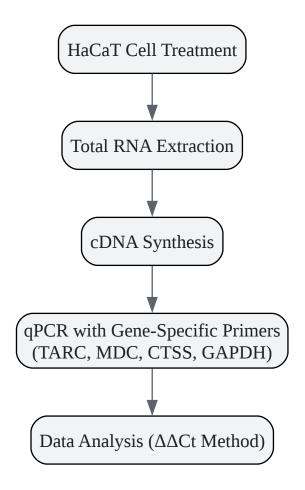
Protocol 1: Cell Culture and Treatment

- Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed cells in appropriate culture plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of Skullcapflavone II (e.g., 1, 10, 25 μg/mL) or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with a combination of human recombinant TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for the desired time points (e.g., 30 minutes for phosphorylation studies, 18-24 hours for gene and protein expression).

Protocol 2: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression of inflammatory chemokines TARC, MDC, and CTSS.[1][2]





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